molecular formula C15H12N2O2S B8673144 Benzenesulfonamide, N-3-quinolinyl- CAS No. 53472-21-2

Benzenesulfonamide, N-3-quinolinyl-

Cat. No.: B8673144
CAS No.: 53472-21-2
M. Wt: 284.3 g/mol
InChI Key: NVPAJUXKLYDSOF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-3-quinolinyl- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzenesulfonamide, N-3-quinolinyl-, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-3-quinolinyl- typically involves the reaction of 3-quinolineamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Benzenesulfonamide, N-3-quinolinyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-3-quinolinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring or the sulfonamide group.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-3-quinolinyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit the growth of cancer cells by disrupting their metabolic processes .

Comparison with Similar Compounds

Benzenesulfonamide, N-3-quinolinyl- can be compared with other benzenesulfonamide derivatives:

Benzenesulfonamide, N-3-quinolinyl- stands out due to its unique position of the quinoline ring, which can influence its interaction with biological targets and its overall chemical reactivity.

Properties

CAS No.

53472-21-2

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H12N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-11,17H

InChI Key

NVPAJUXKLYDSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-aminoquinoline (7.2 g, 50 mmol) in acetonitrile (150 mL) was added pyridine (25 mL) and the resulting mixture was cooled to 0° C. A solution of benzenesulfonyl chloride (7 mL, 55 mmol) in acetonitrile (20 mL) was added dropwise over 30 minutes. The mixture was allowed to warm to rt and stirred for 18 hours. The mixture was diluted with ethyl acetate (100 mL) and washed successively with 1N HCl, brine and saturated CuSO4, dried (MgSO4), and concentrated in vacuo to afford an oil. Purification by flash silica gel column chromatography eluting with 30% ethyl acetate in hexanes afforded compound C (13. g g, 95%) as a white solid. MS; (M+H)+=285
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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